molecular formula C15H18FNO5S B2782082 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate CAS No. 2034530-01-1

2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

Cat. No.: B2782082
CAS No.: 2034530-01-1
M. Wt: 343.37
InChI Key: HQBRRODJILBVJT-UHFFFAOYSA-N
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Description

2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Oxidation to Form the Sulfone: The thiazepane ring is oxidized to form the sulfone using an oxidizing agent such as hydrogen peroxide.

    Esterification: The final step involves the esterification of the compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfone group.

    Reduction: Reduction reactions can be used to modify the thiazepane ring or the fluorophenyl group.

    Substitution: The acetate ester can be subjected to nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at the ester position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The thiazepane ring and fluorophenyl group are common motifs in drug design, suggesting possible applications in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
  • 2-(7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
  • 2-(7-(2-Methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate

Uniqueness

The presence of the fluorophenyl group in 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability.

Properties

IUPAC Name

[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c1-11(18)22-10-15(19)17-7-6-14(23(20,21)9-8-17)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRRODJILBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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